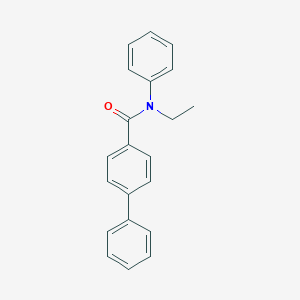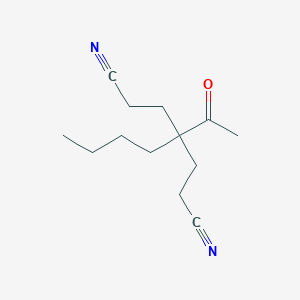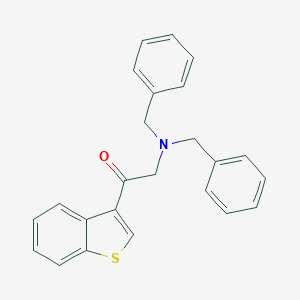![molecular formula C17H17NO3S B274507 1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274507.png)
1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. This compound is also known as SU6656 and is a selective inhibitor of the protein tyrosine kinase Src.
作用机制
1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone is a selective inhibitor of the protein tyrosine kinase Src. Src is a non-receptor tyrosine kinase that plays a critical role in cell signaling pathways. By inhibiting Src, this compound can disrupt cell signaling pathways that are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have significant biochemical and physiological effects. In cancer cells, this compound can inhibit cell proliferation, induce apoptosis, and reduce tumor growth. Additionally, this compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the primary advantages of using 1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone in lab experiments is its selectivity for the Src family of kinases. This selectivity allows researchers to target specific signaling pathways without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can be toxic to cells, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone. One area of research is the development of new derivatives of this compound that have improved selectivity and reduced toxicity. Additionally, researchers are exploring the potential applications of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, studies are being conducted to understand the role of Src signaling pathways in various cellular processes and how inhibition of these pathways can be used to develop new therapies for cancer and other diseases.
In conclusion, this compound is a chemical compound that has significant potential in scientific research. This compound has been extensively studied for its potential applications in cancer research, neurodegenerative disorders, and other diseases. The selective inhibition of Src signaling pathways makes this compound a valuable tool for understanding cellular processes and developing new therapies. However, the potential toxicity of this compound highlights the need for further research to develop new derivatives with improved selectivity and reduced toxicity.
合成方法
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone is a complex process that involves several steps. The initial step involves the reaction of 2-bromoacetophenone with methylamine to form 2-bromo-N-methylacetophenone. This intermediate is then reacted with indoline to form 1-(2,3-dihydro-1H-indol-1-yl)-2-bromoethanone. Finally, the compound is reacted with 4-methylbenzenesulfonyl chloride to form this compound.
科学研究应用
1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone has been extensively used in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by targeting the Src family of kinases. Additionally, this compound has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
分子式 |
C17H17NO3S |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
1-(2,3-dihydroindol-1-yl)-2-(4-methylphenyl)sulfonylethanone |
InChI |
InChI=1S/C17H17NO3S/c1-13-6-8-15(9-7-13)22(20,21)12-17(19)18-11-10-14-4-2-3-5-16(14)18/h2-9H,10-12H2,1H3 |
InChI 键 |
MFIUYEDDGGPGMF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCC3=CC=CC=C32 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylurea](/img/structure/B274429.png)
![ethyl 6-bromo-2-[(diethylamino)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B274432.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B274435.png)
![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B274437.png)


![N-{4-[(2-carboxyethyl)amino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}-beta-alanine](/img/structure/B274443.png)




![1-Iodo-4-phenylbicyclo[2.2.2]octane](/img/structure/B274455.png)
